![molecular formula C19H16FN3O3 B4517807 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B4517807.png)
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide
Descripción general
Descripción
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide is a useful research compound. Its molecular formula is C19H16FN3O3 and its molecular weight is 353.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.11756954 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research involving substituted phenylthiazole-4-carboxamide derivatives, which share structural motifs with the specified compound, demonstrated potential anticancer activities. These derivatives were evaluated against human cancer cell lines, including breast, colorectal, and colon cancer cells. Specifically, modifications such as methoxy and fluoro substitutions were found to enhance cytotoxic activity, suggesting a focus on structure-activity relationships (SAR) to improve therapeutic profiles against cancer (Aliabadi et al., 2010).
Radioligand Development
Compounds structurally related to the specified chemical have been developed as radioligands for positron emission tomography (PET) imaging. These studies aim to explore the distribution and expression of target receptors in various diseases, including neurodegenerative disorders. The synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors, indicating their potential in imaging applications related to brain health and pathology (Fookes et al., 2008).
Antimicrobial Activity
The exploration of oxazolidinone antibacterial agents, including compounds with fluorine substitutions, highlights the ongoing research into novel antimicrobial therapies. These agents exhibit a unique mechanism of action by inhibiting bacterial protein synthesis, demonstrating effectiveness against a variety of pathogens, including drug-resistant strains. The specific activities of these compounds against bacteria suggest their potential utility in treating infections resistant to conventional antibiotics (Zurenko et al., 1996).
Enzyme Inhibition for Therapeutic Applications
Studies on enzyme-activated irreversible inhibitors of monoamine oxidase (MAO) involving fluoroallylamine derivatives showcase the therapeutic potential in neurology and psychiatry. These inhibitors demonstrate selectivity towards MAO-A or MAO-B forms, depending on the nature of aromatic ring substitution, including methoxy groups. This research underscores the significance of enzyme inhibition in developing treatments for neurological conditions and mood disorders (McDonald et al., 1985).
Propiedades
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-26-14-7-8-15(16(20)11-14)17-9-10-19(25)23(22-17)12-18(24)21-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSYRQIDRAKKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B4517741.png)
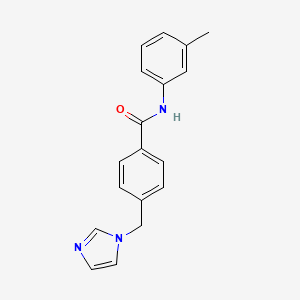
![N-(2-chlorobenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4517746.png)
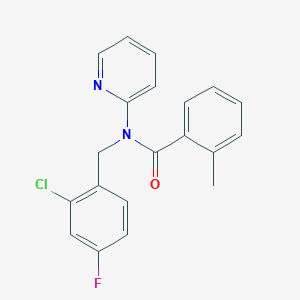
![4-chloro-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole](/img/structure/B4517759.png)
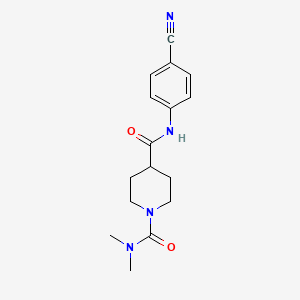
![6-(4-fluorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4517764.png)
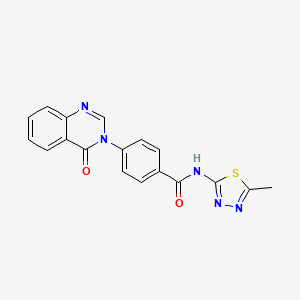
![6-fluoro-3-[1-(1H-indol-1-ylacetyl)-4-piperidinyl]-1,2-benzisoxazole](/img/structure/B4517770.png)
![1-methyl-N-[4-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4517774.png)
![N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-beta-alanine](/img/structure/B4517780.png)
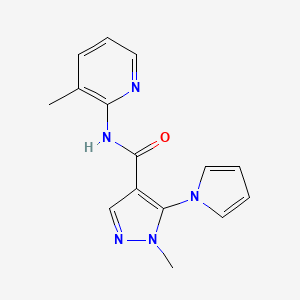
![1-ethyl-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4517799.png)
